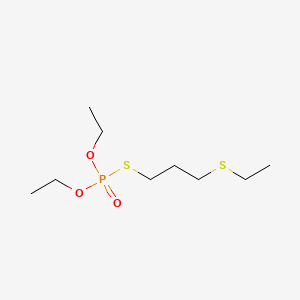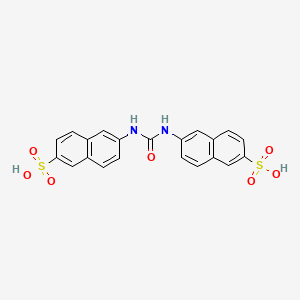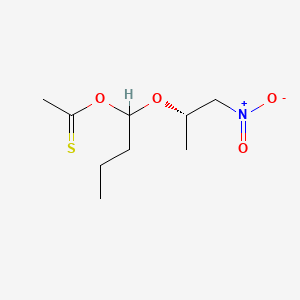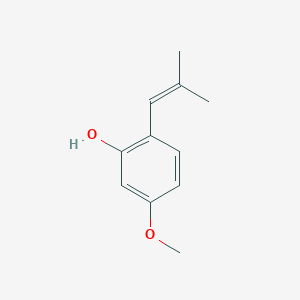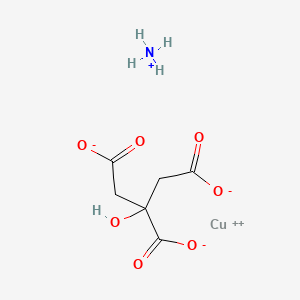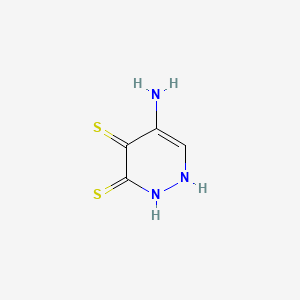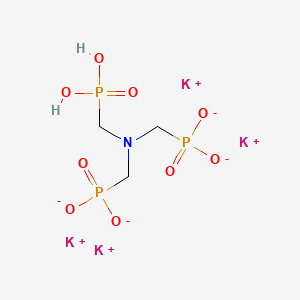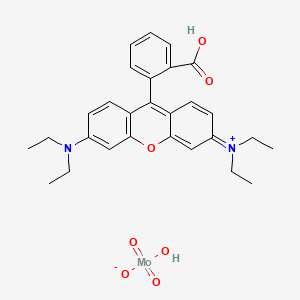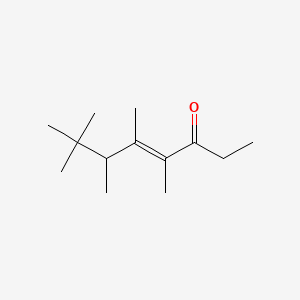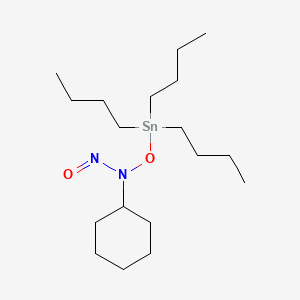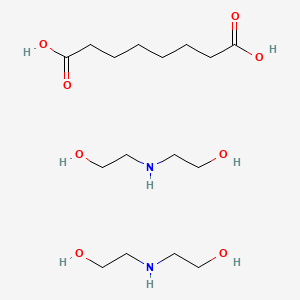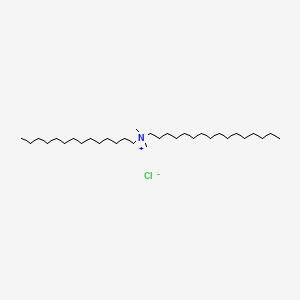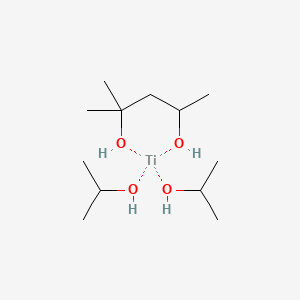
1-Tridecanol, zirconium(4+) salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Tridecanol, zirconium(4+) salt is a compound formed by the combination of 1-Tridecanol and zirconium ions 1-Tridecanol is a long-chain primary fatty alcohol, while zirconium is a transition metal known for its high resistance to corrosion
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Tridecanol, zirconium(4+) salt typically involves the reaction of 1-Tridecanol with a zirconium salt, such as zirconium chloride. The reaction is usually carried out in an organic solvent under controlled temperature and pressure conditions. The resulting product is then purified through recrystallization or other purification techniques.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions in reactors designed to handle the specific requirements of the synthesis process. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Tridecanol, zirconium(4+) salt can undergo various chemical reactions, including:
Oxidation: The alcohol group in 1-Tridecanol can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different zirconium complexes.
Substitution: The zirconium ion can participate in substitution reactions with other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Ligands such as phosphines or amines can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 1-Tridecanol can yield tridecanoic acid, while reduction can produce zirconium hydrides.
Scientific Research Applications
1-Tridecanol, zirconium(4+) salt has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various organic reactions.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its use in drug delivery systems.
Industry: Utilized in the production of coatings and materials with enhanced properties.
Mechanism of Action
The mechanism of action of 1-Tridecanol, zirconium(4+) salt involves its interaction with molecular targets and pathways. The zirconium ion can coordinate with various ligands, influencing the reactivity and stability of the compound. The long-chain alcohol component can interact with biological membranes, potentially affecting cellular processes.
Comparison with Similar Compounds
- 1-Dodecanol, zirconium(4+) salt
- 1-Tetradecanol, zirconium(4+) salt
- 1-Pentadecanol, zirconium(4+) salt
Comparison: 1-Tridecanol, zirconium(4+) salt is unique due to its specific chain length and the properties imparted by the zirconium ion. Compared to similar compounds, it may exhibit different solubility, reactivity, and biological activity, making it suitable for specific applications.
Properties
CAS No. |
68862-34-0 |
|---|---|
Molecular Formula |
C52H108O4Zr |
Molecular Weight |
888.6 g/mol |
IUPAC Name |
tridecan-1-olate;zirconium(4+) |
InChI |
InChI=1S/4C13H27O.Zr/c4*1-2-3-4-5-6-7-8-9-10-11-12-13-14;/h4*2-13H2,1H3;/q4*-1;+4 |
InChI Key |
PYHGGVWISFYTJV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC[O-].CCCCCCCCCCCCC[O-].CCCCCCCCCCCCC[O-].CCCCCCCCCCCCC[O-].[Zr+4] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


